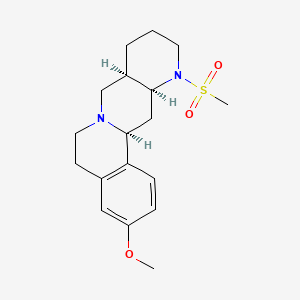

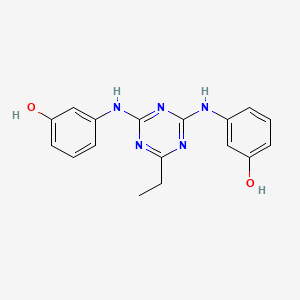

NSC 109555 ditosylate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ditosilato de NSC 109555 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de la quinasa 2 del punto de control y sus efectos en los procesos celulares.

Biología: El compuesto se emplea en la investigación sobre la regulación del ciclo celular, la respuesta al daño del ADN y la apoptosis.

Medicina: El ditosilato de NSC 109555 se investiga por sus potenciales aplicaciones terapéuticas en el tratamiento del cáncer, particularmente en la leucemia.

Industria: Se utiliza en el desarrollo de nuevos medicamentos y como estándar de referencia en laboratorios de control de calidad

Mecanismo De Acción

El ditosilato de NSC 109555 ejerce sus efectos al inhibir selectivamente la quinasa 2 del punto de control (Chk2). Esta inhibición previene la fosforilación de la histona H1, lo que lleva a la atenuación de la síntesis de ATP mitocondrial. La naturaleza ATP-competitiva del compuesto significa que se une al sitio de unión a ATP de Chk2, bloqueando su actividad. Esto resulta en la interrupción de la progresión del ciclo celular y la inducción de apoptosis en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

NSC 109555 ditosylate interacts with Chk2, a checkpoint kinase, in biochemical reactions . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the enzyme . This interaction inhibits the phosphorylation of histone H1, a protein involved in the structure of the DNA helix .

Cellular Effects

In terms of cellular effects, this compound has been shown to attenuate mitochondrial ATP synthesis This suggests that it may influence cell function by affecting energy production within the cell

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the Chk2 enzyme . This binding prevents the enzyme from phosphorylating its substrates, thereby inhibiting its activity

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ditosilato de NSC 109555 implica la reacción de 2,2'-[Carbonilbis(imino-4,1-fenilenoetilidino)]bishidrazinecarboximidamida con 4-metilbencenosulfonato. La reacción se lleva a cabo típicamente bajo condiciones controladas para garantizar una alta pureza y rendimiento. El compuesto se purifica luego usando cromatografía líquida de alta resolución (HPLC) para alcanzar una pureza de ≥98% .

Métodos de Producción Industrial

La producción industrial del ditosilato de NSC 109555 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y sistemas de purificación para garantizar la consistencia y la eficiencia. El compuesto se almacena a -20°C para mantener su estabilidad y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ditosilato de NSC 109555 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles. Las reacciones se llevan a cabo típicamente en solventes polares como el dimetilsulfóxido (DMSO) a temperatura ambiente.

Reacciones de Oxidación: Se pueden usar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio. Estas reacciones generalmente se llevan a cabo en solventes acuosos u orgánicos a temperaturas elevadas.

Reacciones de Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio. .

Principales Productos

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de amida, mientras que las reacciones de oxidación pueden producir sulfóxidos o sulfonas .

Comparación Con Compuestos Similares

Compuestos Similares

NSC 109555: El compuesto padre sin el grupo ditosilato.

DDUG: Otro nombre para el ditosilato de NSC 109555.

Inhibidores de Chk2: Otros compuestos que inhiben la quinasa 2 del punto de control, como PV1019 y CCT241533

Singularidad

El ditosilato de NSC 109555 es único debido a su alta selectividad y potencia como inhibidor de Chk2. A diferencia de otros inhibidores de Chk2, no afecta a una gama de otras quinasas, incluida la quinasa 1 del punto de control (Chk1). Esta selectividad lo convierte en una herramienta valiosa para estudiar las vías específicas de Chk2 y desarrollar terapias contra el cáncer dirigidas .

Propiedades

IUPAC Name |

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQGNVANOSOABS-XMDRLFCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N10O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

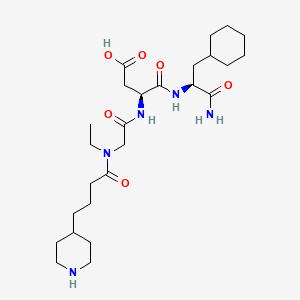

![N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride](/img/structure/B1680047.png)

![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)

![1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid](/img/structure/B1680051.png)